

Spectroscopic Data of Nonyl Acetate (CAS 143-13-5): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **nonyl acetate** (CAS 143-13-5), a colorless liquid with a characteristic fruity odor. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for **nonyl acetate** is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **nonyl acetate** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CH ₃ -C=O	~2.05	Singlet	-	3H
-O-CH ₂ -	~4.06	Triplet	~6.7	2H
-O-CH2-CH2-	~1.62	Quintet	~6.8	2H
-(CH ₂) ₆ -	~1.27	Multiplet	-	12H
CH3-(CH2)7-	~0.88	Triplet	~6.8	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of **nonyl acetate**. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

Carbon Assignment	Chemical Shift (δ, ppm)	
C=O	~171.1	
-O-CH ₂ -	~64.6	
-O-CH ₂ -CH ₂ -	~28.6	
-(CH ₂) ₆ -	~31.8, 29.4, 29.2, 25.9, 22.6	
CH ₃ -C=O	~21.0	
CH3-(CH2)7-	~14.1	

Infrared (IR) Spectroscopy

The IR spectrum of **nonyl acetate** shows characteristic absorption bands for the ester functional group.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2925, ~2855	C-H stretch	Alkane
~1740	C=O stretch	Ester
~1240	C-O stretch (asymmetric)	Ester
~1040	C-O stretch (symmetric)	Ester

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **nonyl acetate** displays a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Fragment Ion
43	99.99	[CH₃CO] ⁺
56	37.06	[C ₄ H ₈] ⁺
55	30.11	[C ₄ H ₇] ⁺
41	29.89	[C ₃ H ₅]+
70	28.70	[C ₅ H ₁₀] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **nonyl acetate**.

Materials:

- Nonyl acetate (CAS 143-13-5)
- Deuterated chloroform (CDCl3) with 0.03% (v/v) TMS



- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation: A solution of nonyl acetate is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the CDCl3.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C (typically 1024 or more scans).
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.



Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat nonyl acetate.

Materials:

- Nonyl acetate (CAS 143-13-5)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol or acetone)
- · Lint-free wipes

Procedure:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
 This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
- Sample Application: A small drop of neat nonyl acetate is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.
- Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **nonyl acetate**.

Materials:



- Nonyl acetate (CAS 143-13-5)
- Gas chromatograph-mass spectrometer (GC-MS) system
- Helium (carrier gas)
- Microsyringe

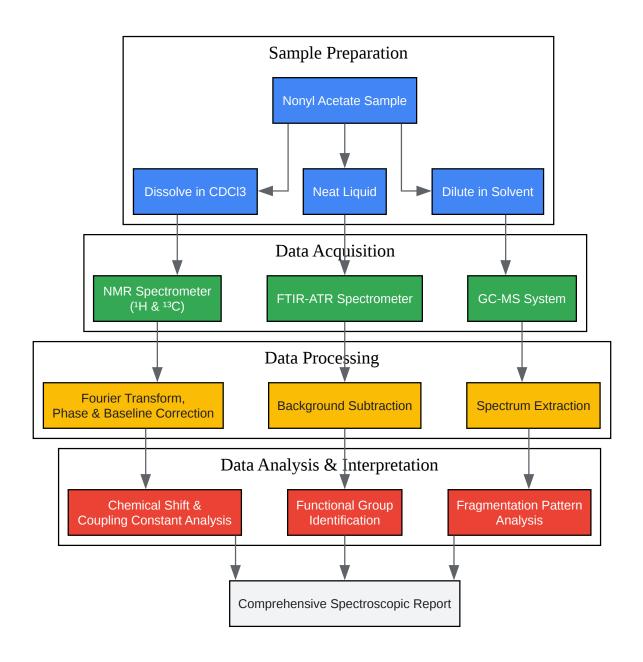
Procedure:

- Sample Preparation: A dilute solution of **nonyl acetate** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- · GC Separation:
 - \circ A small volume (typically 1 μ L) of the prepared solution is injected into the GC.
 - The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5 or similar).
 - A suitable temperature program is used to elute the nonyl acetate.
- MS Detection:
 - As nonyl acetate elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized by a beam of electrons (typically at 70 eV).
 - The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio
 (m/z) in the mass analyzer.
 - The detector records the abundance of each ion.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **nonyl acetate**.



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General workflow for the spectroscopic analysis of a chemical compound.

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References

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